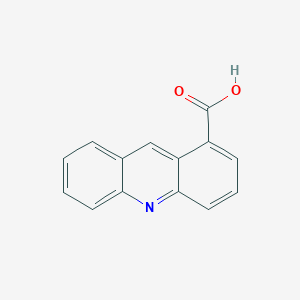
Acridine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine-1-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antiviral and Anticancer Activities
Acridine derivatives, including acridine-1-carboxylic acid, have shown promising antiviral properties. For instance, studies indicate that acridine compounds can inhibit the replication of viruses such as HIV-1 and Hepatitis A Virus. The mechanism involves the disruption of viral replication without inducing cytotoxicity in host cells . Additionally, acridine derivatives have been linked to anticancer activities, with certain compounds demonstrating cytotoxic effects against various cancer cell lines like MCF-7 and HL-60. The synthesis of artemisinin-acridine hybrids has resulted in enhanced in vitro activity against tumor cells compared to their parent compounds .
Enzyme Inhibition
Research has identified acridine derivatives as potent inhibitors of specific enzymes such as aspartic proteases, which are crucial in various biological processes. For example, virtual screening has revealed that acridinyl derivatives can inhibit human cathepsin D and Plasmodium falciparum plasmepsin-II at nanomolar concentrations . This suggests a potential for developing new therapeutic agents targeting these enzymes.
Photocatalysis
Decarboxylation Reactions
this compound plays a vital role in photocatalytic processes. Recent studies have demonstrated its effectiveness as a photocatalyst for direct decarboxylation reactions under visible light. The mechanism involves photoinduced proton-coupled electron transfer (PCET), facilitating the transformation of carboxylic acids into branched amines . This application is particularly relevant for synthesizing complex organic molecules efficiently.
Antimicrobial Properties
Antibacterial Activity
The antimicrobial properties of acridine derivatives have been extensively studied, revealing their effectiveness against various pathogens. For example, compounds derived from acridine have shown significant antibacterial activity against oral anaerobic bacteria associated with periodontal diseases . This positions this compound as a candidate for developing new antimicrobial agents.
Binding Properties
G-Quadruplex Binding
Acridine derivatives have been investigated for their ability to bind to G-quadruplex DNA structures. These interactions are crucial for understanding the role of acridines in gene regulation and potential therapeutic applications in cancer treatment . The binding affinity of this compound to specific DNA sequences can be quantified using fluorescence spectroscopy, indicating its potential as a molecular probe.
Summary Table of Applications
Eigenschaften
CAS-Nummer |
138024-65-4 |
|---|---|
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
acridine-1-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)10-5-3-7-13-11(10)8-9-4-1-2-6-12(9)15-13/h1-8H,(H,16,17) |
InChI-Schlüssel |
OOGYVVYCCYJADG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













